2-(2,2,2-Trifluoroethyl)aniline
Overview
Description
2-(2,2,2-Trifluoroethyl)aniline is a chemical compound that has gained attention due to its promising applications in various scientific experiments. It is a volatile organic compound .
Synthesis Analysis
The synthesis of 2-(2,2,2-Trifluoroethyl)aniline involves several steps. One approach uses aryl halides in reaction with 2,2,2-trifluoroethylamine . Another approach uses amines through the reaction with trifluoroethylated reagents such as trifluoroethyl chloride . A copper-catalyzed one-pot synthesis method has also been developed .Molecular Structure Analysis
The molecular formula of 2-(2,2,2-Trifluoroethyl)aniline is C8H8F3N. The InChI code is 1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2 .Chemical Reactions Analysis
2-(2,2,2-Trifluoroethyl)aniline can undergo several chemical reactions. For instance, it can participate in N-trifluoroethylation reactions with 2,2,2-trifluoroethylamine hydrochloride . It can also undergo silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane (CF3CHN2) .Physical And Chemical Properties Analysis
2-(2,2,2-Trifluoroethyl)aniline is a solid at ambient temperature . Its boiling point is 46-49°C . The molecular weight is 175.15 g/mol.Scientific Research Applications
Silver(I)-Catalyzed N-Trifluoroethylation of Anilines
- Application : A method for N-trifluoroethylation of anilines using silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane. This process is proposed to involve migratory insertion of a silver carbene as a key step (Luo, Wu, Zhang, & Wang, 2015).
Synthesis of Isomeric C-(2,2,2-Trifluoroethyl)anilines
- Application : Preparation of isomers of C-(2,2,2-Trifluoroethyl)aniline on a multigram scale from nitrophenylacetic acids, demonstrating a method for converting carboxy groups to trifluoromethyl moieties (Trofymchuk et al., 2012).
Synthesis of 2-Trifluoromethyl-2,3-Dihydro-1H-Quinolin-4-Ones
- Application : Creation of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines that react with diethyl malonate under certain conditions, yielding high-yield products for hydrolysis and decarboxylation, leading to 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).
Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines
- Application : A process for N-trifluoroethylation of anilines using iron porphyrin catalysis and 2,2,2-trifluoroethylamine hydrochloride, suitable for a range of N-trifluoroethylated anilines (Ren et al., 2021).
Spectroscopic and Quantum Chemical Electronic Structure Investigations
- Application : Detailed study on vibrational, structural, thermodynamic, and electronic properties of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline using various spectroscopic methods and theoretical calculations (Arjunan, Rani, & Mohan, 2011).
Transition Metal-Free Synthesis of Meta-Bromo- and Meta-Trifluoromethylanilines
- Application : A method for synthesizing meta-bromo- and meta-trifluoromethylanilines without using transition metals, showcasing a new approach to obtain anilines with difficult-to-access substitution patterns (Staudt, Cetin, & Bunch, 2022).
Safety And Hazards
Future Directions
The future directions of 2-(2,2,2-Trifluoroethyl)aniline research could involve further exploration of its synthesis methods, chemical reactions, and applications in various scientific experiments. The development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESMBUMMTXSJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612465 | |
Record name | 2-(2,2,2-Trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)aniline | |
CAS RN |
57631-04-6 | |
Record name | 2-(2,2,2-Trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2,2-trifluoroethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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